2-Iodopropane-d7
Description
Significance of Deuterium (B1214612) Incorporation in Advanced Chemical Sciences
The strategic replacement of hydrogen atoms with deuterium in organic molecules is of significant importance in various fields of advanced chemical sciences. This substitution can lead to measurable differences in physical and chemical properties compared to their non-deuterated counterparts, primarily due to the kinetic isotope effect (KIE). wikipedia.orgsymeres.comresearchgate.net The C-D bond is slightly stronger than the C-H bond, which can influence reaction rates and pathways. wikipedia.orgresearchgate.netunam.mx This effect is particularly valuable for elucidating reaction mechanisms, as changes in reaction rates upon deuteration can indicate which C-H bonds are broken in the rate-determining step. symeres.comresearchgate.netunam.mx
Furthermore, deuterium incorporation is crucial in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgsymeres.comunam.mx Deuterated solvents are routinely used in NMR to avoid overwhelming the spectrum with signals from the solvent's hydrogen atoms, allowing for clearer analysis of the solute molecule. acs.org In MS, the mass difference introduced by deuterium atoms allows for the easy differentiation and tracking of labeled molecules, which is essential for quantitative analysis and metabolic studies. wikipedia.orgsymeres.comunam.mx
Overview of 2-Iodopropane-d7 as a Versatile Deuterated Reagent in Organic Synthesis
This compound is a form of 2-iodopropane (B156323) where all seven hydrogen atoms have been replaced by deuterium atoms. sigmaaldrich.comchemicalbook.com It has the molecular formula C₃D₇I and a molecular weight of approximately 177.04 g/mol . nih.govpharmaffiliates.comsigmaaldrich.com This compound serves as a valuable deuterated reagent in organic synthesis, primarily as an alkylating agent. guidechem.com
Its utility stems from its ability to introduce a fully deuterated isopropyl group into target molecules. This is particularly useful for creating internal standards for quantitative analysis by techniques like LC-MS, where the mass shift provided by the deuterium atoms allows for accurate quantification of the non-labeled analog. unam.mxacs.orgresearchgate.net this compound has been reported for use in the preparation of other deuterium-labeled compounds, such as deuterated prenyldiphosphate and prenylcysteine derivatives, which are valuable in chemical and biological studies. chemicalbook.compharmaffiliates.comscientificlabs.co.uklookchem.com It can also be used in the synthesis of deuterated analogs like 1-(isopentylsulfonyl)benzene-d7 for analytical chemistry applications. lookchem.com
Some key properties of this compound include a boiling point of 88-90 °C and a density of 1.774 g/mL at 25 °C. sigmaaldrich.comsigmaaldrich.comlookchem.com It is typically available with high isotopic purity, often 98 atom % D. sigmaaldrich.comsigmaaldrich.comcymitquimica.com
Historical Context and Evolution of Deuterium Labeling Techniques in Chemical Research
The discovery of deuterium by Harold Urey in 1931 marked a pivotal moment in the history of isotopic research. britannica.comwikipedia.orgresearchgate.net Following its discovery and the subsequent production of "heavy water" (D₂O), investigations into the properties and applications of deuterium rapidly expanded. osu.edu Early research primarily focused on the physical and chemical differences between deuterium and protium (B1232500). osu.edu
The recognition of deuterium as a research tool, rather than solely an object of investigation, became apparent early on. osu.edu The fact that deuterium enters into chemical reactions similarly to ordinary hydrogen but reacts more slowly due to the kinetic isotope effect made it an ideal isotopic tracer for studying reaction mechanisms. britannica.com
Over time, deuterium labeling techniques have evolved significantly. Initially, methods often involved acid- or base-catalyzed exchange of enolizable protons or reduction of functional groups using deuterated reagents. researchgate.net While effective for certain positions, these methods could be limited in scope and might require multiple steps to achieve high isotopic purity. researchgate.net
More recent advancements have focused on developing more efficient and selective methods for deuterium incorporation, including transition metal catalysis and photocatalytic deuteration. unam.mxacs.orgresearchgate.netrsc.orgrsc.org These modern techniques allow for the site-selective deuteration of complex organic molecules, including pharmaceuticals, often at a late stage of synthesis. acs.orgresearchgate.netrsc.org The continuous development of these methodologies has solidified deuterium labeling as an indispensable tool in various fields of chemical and biological research. acs.org
Data Tables
| Property | Value | Source |
| CAS Number | 101927-33-7 | nih.govpharmaffiliates.comsigmaaldrich.com |
| Molecular Formula | C₃D₇I | pharmaffiliates.comsigmaaldrich.com |
| Molecular Weight | 177.04 g/mol | nih.govpharmaffiliates.comsigmaaldrich.com |
| Isotopic Purity | ≥ 98 atom % D | sigmaaldrich.comsigmaaldrich.comcymitquimica.com |
| Appearance | Colourless-Pale Yellow Liquid | cymitquimica.com |
| Boiling Point | 88-90 °C | sigmaaldrich.comsigmaaldrich.comlookchem.com |
| Density | 1.774 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.comlookchem.com |
| Refractive Index | n²⁰/D 1.4925 (lit.) | sigmaaldrich.comsigmaaldrich.comlookchem.com |
| Storage Temp | 2-8 °C | sigmaaldrich.comsigmaaldrich.com |
| Synonyms | Isopropyl-d7 iodide, 2-Iodo(²H₇)propane | nih.govpharmaffiliates.comcymitquimica.com |
Detailed Research Findings
Research utilizing this compound primarily centers on its application as a building block for the synthesis of other deuterated molecules and as an internal standard in analytical methodologies.
Synthesis of Deuterium-Labeled Biomolecule Derivatives: this compound has been employed in the preparation of deuterium-labeled prenyldiphosphate and prenylcysteine derivatives. chemicalbook.compharmaffiliates.comscientificlabs.co.uklookchem.com These labeled derivatives are valuable in biochemical and biological studies, likely for tracing metabolic pathways or investigating enzyme mechanisms involving prenyl groups.
Preparation of Deuterated Analogs for Analytical Chemistry: The compound is also used in the synthesis of deuterated analogs such as 1-(isopentylsulfonyl)benzene-d7. lookchem.com Such deuterated standards are critical in quantitative analytical techniques like mass spectrometry, enabling accurate measurement of the concentration of their non-labeled counterparts in complex matrices. unam.mxacs.orgresearchgate.net The mass shift introduced by the deuterium atoms allows for clear differentiation between the analyte and the internal standard during MS analysis.
Isotopic Labeling Studies: As a fully deuterated isopropyl iodide, this compound is suitable for isotopic labeling studies aimed at tracking reaction mechanisms in organic synthesis. By incorporating the deuterated isopropyl group into a molecule and observing the distribution of deuterium in the reaction products, researchers can gain insights into the bond-breaking and bond-forming processes involved.
These applications highlight the role of this compound as a specific and valuable tool within the broader context of deuterium labeling, enabling detailed investigations in organic chemistry, biochemistry, and analytical science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptadeuterio-2-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKOJHQHASLBPH-YYWVXINBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575630 | |
| Record name | 2-Iodo(~2~H_7_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101927-33-7 | |
| Record name | 2-Iodo(~2~H_7_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101927-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Deuterated Alkyl Halides, with a Focus on 2 Iodopropane D7
General Principles of Deuteration in Complex Organic Synthesis
Deuteration strategies are chosen based on the desired level of deuterium (B1214612) incorporation, regioselectivity, and the functional group tolerance of the substrate. The primary methods involve either the direct replacement of protium (B1232500) (¹H) with deuterium (²H or D) on an existing molecular scaffold or the use of deuterated reagents in a multi-step synthesis.
Hydrogen-Deuterium (H/D) exchange is an atom-economical method that directly substitutes C-H bonds with C-D bonds. researchgate.net This can be accomplished under various catalytic conditions.
Transition-metal catalysis is a powerful tool for activating otherwise inert C-H bonds to facilitate H/D exchange. researchgate.net A variety of metals, often in homogeneous or heterogeneous systems, can catalyze this transformation using deuterium sources like deuterium gas (D₂) or heavy water (D₂O). researchgate.netresearchgate.net
Homogeneous catalysts, such as those based on iridium (e.g., Crabtree's catalyst), rhodium, and ruthenium, are known to facilitate H/D exchange through mechanisms like reversible oxidative addition. researchgate.net Iridium pincer complexes, for example, have shown high activity for the deuteration of alkanes and arenes under mild conditions using sources like benzene-d₆ or D₂O. rsc.org Heterogeneous catalysts, including metals like palladium, platinum, rhodium, and ruthenium supported on carbon (e.g., Pd/C), are also widely used, particularly in gas-phase reactions at elevated temperatures. researchgate.netresearchgate.net
| Metal Catalyst System | Common Deuterium Source | Typical Substrates | General Mechanism Pathway |
|---|---|---|---|
| Iridium (e.g., Crabtree's, Kerr's catalysts) | D₂, D₂O, C₆D₆ | Alkanes, Arenes | Reversible Oxidative Addition |
| Rhodium | D₂ | Alkanes | C-H Activation |
| Ruthenium | D₂O | Alcohols (at α, β positions) | Oxidation/Reduction Cycles |
| Palladium (e.g., Pd/C) | D₂ | Arenes, Alkenes | Heterogeneous Catalysis |
| Platinum | D₂O | Arenes | Heterogeneous Catalysis |
For a small alkane like propane (B168953), direct H/D exchange using these methods would likely lead to a mixture of isotopologues with varying degrees of deuteration and would be difficult to control to achieve the specific per-deuterated 2-Iodopropane-d7.
Acid- or base-catalyzed H/D exchange is one of the earliest developed methods and is particularly effective for protons on carbon atoms adjacent to activating functional groups. nih.gov
Acid-Catalyzed Exchange : Strong deuterated acids (e.g., D₂SO₄, DCl) can facilitate deuterium incorporation into aromatic rings via an electrophilic aromatic substitution mechanism. nih.gov This method is generally not suitable for alkanes due to their lack of reactive sites for acid catalysis.
Base-Catalyzed Exchange : Bases can abstract acidic protons, generating a carbanion that is then quenched by a deuterium source like D₂O. nih.gov This is highly effective for protons alpha to carbonyl groups (ketones, esters, etc.) through enolate formation. nih.gov Alkali-metal bases, such as potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃), have been used catalytically to deuterate specific positions in aromatic and vinylic systems. rsc.org For simple alkanes like propane, the C-H bonds are not sufficiently acidic for this method to be effective under mild conditions.
Electrochemical methods offer an environmentally friendly alternative for deuteration, often avoiding the need for metal catalysts or harsh chemical reagents. sciopen.comxmu.edu.cn This approach typically involves the reductive dehalogenation of an organic halide at a cathode, where a carbon-centered radical or anion is generated and subsequently quenched by a deuterium source, most commonly D₂O. chinesechemsoc.orgxmu.edu.cn
This technique has been successfully applied to both aromatic and alkyl halides. xmu.edu.cn For example, the electrocatalytic deuteration of alkyl halides has been achieved using a lead cathode and D₂O as the deuterium source. researchgate.net This method is particularly useful for converting a readily available organic halide into its deuterated analogue (R-X → R-D). sciopen.comchinesechemsoc.org While this is a method for dehalogenative deuteration, it highlights a strategy for introducing deuterium into a molecule, rather than forming the alkyl halide itself.
A more recent strategy for the precise installation of deuterium involves the decarboxylative deuteration of carboxylic acids. rsc.org This method replaces a carboxylic acid functional group with a deuterium atom, using CO₂ as the only byproduct. nju.edu.cn Several approaches, including photoredox-catalyzed reactions, have been developed. nih.gov
Innovations in this area include catalyst-free methods where a photoredox-active group is integrated into the carboxylic acid substrate itself. rsc.orgrsc.org Upon photoexcitation, this tailored molecule can initiate the decarboxylation and subsequent deuterium atom transfer from a suitable source, such as D₂O in the presence of a thiol co-catalyst. rsc.orgnih.gov This allows for highly site-specific deuteration under mild conditions. rsc.orgrsc.org This would be a potential, though indirect, route to a deuterated propane skeleton if one were to start from a deuterated butyric acid derivative.
The most direct and common method for synthesizing specifically labeled compounds like this compound involves using deuterated starting materials. This approach provides absolute control over the position and extent of deuterium incorporation.
The synthesis of this compound is reported to proceed from 2-Propanol-d8 (B1362042). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This is a classic example of a deuterated reagent-based strategy. The synthesis involves two key stages: the preparation of the deuterated alcohol precursor and its subsequent conversion to the target alkyl iodide.
Preparation of 2-Propanol-d8 : The precursor, 2-Propanol-d8 ((CD₃)₂CDOD), can be synthesized by the reduction of fully deuterated acetone (B3395972) (Acetone-d6). sigmaaldrich.com This reduction can be accomplished using deuterated reducing agents such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).
Conversion to this compound : The conversion of alcohols to alkyl iodides is a standard transformation in organic synthesis. masterorganicchemistry.comlibretexts.org For converting 2-Propanol-d8 to this compound, a mixture of red phosphorus and iodine can be used. libretexts.org This mixture generates phosphorus(III) iodide in situ, which then reacts with the deuterated alcohol to yield the desired this compound. libretexts.org Alternatively, hydroiodic acid (HI) could be used, proceeding through an Sₙ1 or Sₙ2-type mechanism. masterorganicchemistry.com
This reagent-based approach is the preferred industrial and laboratory method for producing this compound due to its high efficiency and complete, specific isotopic labeling. sigmaaldrich.comsigmaaldrich.com
| Property | Value |
|---|---|
| CAS Number | 101927-33-7 |
| Molecular Formula | (CD₃)₂CDI |
| Molecular Weight | 177.04 g/mol |
| Boiling Point | 88-90 °C |
| Density | 1.774 g/mL at 25 °C |
| Isotopic Purity | ≥98 atom % D |
Dehalogenative Deuteration Pathways for Alkyl Halides Using Deuterium Oxide
A significant and economical pathway for the synthesis of deuterated compounds is through the dehalogenative deuteration of organic halides, which utilizes deuterium oxide (D₂O) as an inexpensive and safe deuterium source. nih.govnih.gov This method allows for the specific incorporation of deuterium atoms by replacing a halogen atom. nih.gov Various strategies have been developed to facilitate this transformation for a wide range of alkyl halides under mild conditions. nih.gov
One common method involves the use of zinc metal with D₂O. This system has been shown to be an efficient and economic protocol for producing deuterium-labeled derivatives from various alkyl halides. nih.govacs.org Mechanistic studies suggest that this transformation proceeds through a radical process involving the formation of organozinc intermediates, which then readily hydrolyze with D₂O to yield the deuterated product. nih.govacs.org
More recently, photo-induced methods have been developed. A photocatalytic, phosphine-mediated strategy enables the dehalogenative deuteration of unactivated primary, secondary, and tertiary alkyl bromides and chlorides. nih.gov This approach demonstrates good to excellent yields and high levels of deuterium incorporation across a broad scope of over 70 examples, highlighting its potential for late-stage deuteration of complex molecules like natural products and pharmaceutical derivatives. nih.gov
Below is a table summarizing these dehalogenative deuteration methods.
| Method | Catalyst/Reagent | Deuterium Source | Substrate Scope | Key Features |
| Metal-Mediated | Zinc Powder | D₂O | Wide range of alkyl halides | Efficient, economical, proceeds under mild conditions. nih.govacs.org |
| Photocatalytic | Cy₃P (Halogen-atom transfer reagent) | D₂O | Diverse unactivated alkyl bromides and chlorides | Broad functional group tolerance, suitable for late-stage deuteration. nih.gov |
Specific Synthesis of this compound
This compound is an isotopologue of 2-iodopropane (B156323) where all seven hydrogen atoms have been substituted with deuterium. sigmaaldrich.comchemdad.com Its synthesis is well-established and primarily relies on the use of a fully deuterated precursor. sigmaaldrich.comchemdad.com
Synthetic Pathways Utilizing Deuterated Precursors (e.g., 2-Propanol-d8)
The most direct and common synthesis of this compound involves a nucleophilic substitution reaction starting from its corresponding deuterated alcohol, 2-Propanol-d8. sigmaaldrich.comchemdad.comsigmaaldrich.com In this reaction, the hydroxyl (-OD) group of 2-Propanol-d8 is replaced by an iodine atom.
This transformation is a standard method for converting alcohols to alkyl halides. unco.educhemistrysteps.commasterorganicchemistry.com The reaction typically involves treating the alcohol with a source of iodide under acidic conditions. The acid protonates the hydroxyl group, converting it into a good leaving group (D₂O), which is then displaced by the iodide nucleophile. masterorganicchemistry.comlibretexts.org
Optimization of Reaction Conditions for High Isotopic Purity and Yield
Achieving high isotopic purity and chemical yield in the synthesis of this compound from 2-Propanol-d8 requires careful optimization of reaction conditions. The primary goal is to ensure the efficient substitution of the hydroxyl group while preventing side reactions and maintaining the isotopic integrity of the molecule.
Key Optimization Parameters:
Choice of Reagents: Various reagent systems can be employed to convert secondary alcohols to alkyl iodides. Systems like CeCl₃·7H₂O/NaI in acetonitrile (B52724) have been shown to be effective for a wide variety of alcohols under mild conditions. cmu.eduorganic-chemistry.org Other methods include using thioiminium salts or triphenylphosphine (B44618) with iodine. organic-chemistry.orgresearchgate.net The choice of reagent can impact reaction rate, selectivity, and compatibility with other functional groups.
Reaction Time: Sufficient reaction time is necessary for the conversion to complete. However, extended reaction times, especially at elevated temperatures, can lead to the formation of byproducts. organic-chemistry.org Monitoring the reaction progress using techniques like NMR spectroscopy is crucial to determine the optimal endpoint.
Solvent: The choice of solvent can influence the reaction mechanism and rate. Polar aprotic solvents like acetonitrile are often effective for this type of nucleophilic substitution. cmu.edu
Isotopic Purity: The primary factor for ensuring high isotopic purity in the final product is the isotopic enrichment of the starting material, 2-Propanol-d8. To prevent any isotopic dilution, it is essential to use anhydrous reagents and solvents to avoid any H/D exchange with residual water. The final isotopic purity of the product can be accurately determined using techniques such as high-resolution mass spectrometry (HR-MS) and NMR spectroscopy. rsc.orgnih.gov Commercial grades of this compound are available with isotopic purities of 98 atom % D or higher. sigmaaldrich.com
Derivatization and Subsequent Deuteration Utilizing this compound as a Precursor
This compound is a valuable building block for the synthesis of more complex deuterium-labeled molecules. sigmaaldrich.comsmolecule.com Its utility stems from the reactivity of the carbon-iodine bond, which allows for the introduction of the isopropyl-d7 moiety into various structures through nucleophilic substitution reactions. smolecule.com
Preparation of Deuterium-Labeled Prenyldiphosphate and Prenylcysteine Derivatives
A key application of this compound is in the preparation of deuterium-labeled isoprenoid analogues, such as prenyldiphosphates and prenylcysteine derivatives. sigmaaldrich.comsigmaaldrich.com These labeled compounds are crucial for use as stable-isotope internal standards in quantitative mass spectrometric analyses, which are used to study biological processes like protein prenylation. sigmaaldrich.com The synthesis involves using the isopropyl-d7 group from this compound to construct the backbone of these larger, more complex deuterated molecules.
Synthesis of Deuterated Sulfonyl Compounds (e.g., 1-(Isopentylsulfonyl)benzene-d7)
This compound also serves as a precursor in the synthesis of deuterated sulfonyl compounds. sigmaaldrich.comsigmaaldrich.com For example, it is used in the multi-step preparation of 1-(isopentylsulfonyl)benzene-d7. sigmaaldrich.com This involves using the this compound to build the deuterated isopentyl chain, which is then attached to the sulfonylbenzene group. Such labeled compounds can be valuable in metabolic studies or as analytical standards.
Incorporation into Fluorogenic Substrates (e.g., 4'-O-Alkyl-Chitobiosyl-4-Methylumbelliferone)
Fluorogenic substrates are molecules that become fluorescent after being cleaved by a specific enzyme. They are powerful tools for diagnosing diseases and screening for enzyme inhibitors. In the context of human chitinases, which are implicated in various inflammatory and fibrotic diseases, substrates like 4'-O-Alkyl-Chitobiosyl-4-Methylumbelliferone are of significant interest.
The synthesis of these substrates involves the alkylation of the 4'-hydroxyl group of a chitobiosyl-4-methylumbelliferone precursor. To study the enzyme's active site and the substrate's binding, isotopically labeled versions are often prepared. This compound serves as the deuterated alkylating agent to introduce a deuterated isopropyl group at this position, yielding 4'-O-(isopropyl-d7)-chitobiosyl-4-methylumbelliferone. This labeling allows for detailed kinetic isotope effect studies and can be used in mass spectrometry-based assays.
Synthesis of Deuterated Nitrone Spin Traps (e.g., Perdeuterated 2-Nitropropane (B154153) and DMPO)
Nitrone spin traps are essential molecules in the study of free radicals in biological systems. These compounds react with short-lived, highly reactive radical species to form more stable radical adducts that can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. Deuteration of these spin traps, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), can simplify their EPR spectra and enhance signal resolution.
The synthesis of deuterated DMPO can proceed from a deuterated 2-nitropropane precursor. This compound is a key starting material for producing perdeuterated 2-nitropropane. The reaction involves a nucleophilic substitution where the iodide is replaced by a nitro group, typically using a nitrite (B80452) salt like sodium nitrite (NaNO₂).
Reaction Scheme: (CD₃)₂CD-I + NaNO₂ → (CD₃)₂CD-NO₂ + NaI
This perdeuterated 2-nitropropane is then used in a multi-step synthesis to construct the deuterated DMPO ring system. The presence of the deuterium atoms in the final spin trap is critical for distinguishing between different trapped radical species in complex biological environments.
Alkylation Reactions Employing this compound as an Alkylating Agent
As a deuterated alkyl halide, this compound is an effective alkylating agent for introducing an isopropyl-d7 group onto various nucleophiles through Sₙ2 reactions. The carbon-iodine bond is relatively weak, making the iodine a good leaving group upon attack by a nucleophile.
One of the fundamental classes of alkylation reactions is the Friedel-Crafts alkylation of aromatic compounds. In this reaction, an alkyl halide reacts with an aromatic ring, such as benzene (B151609), in the presence of a Lewis acid catalyst (e.g., AlCl₃). While specific literature examples detailing the Friedel-Crafts reaction with this compound are not abundant, the principles of the reaction apply. The Lewis acid would activate the this compound, facilitating the formation of a secondary carbocation that then acts as the electrophile to attack the benzene ring, ultimately forming isopropyl-d7-benzene.
Hypothetical Reaction Scheme: C₆H₆ + (CD₃)₂CD-I + AlCl₃ → C₆H₅-CD(CD₃)₂ + HI + AlCl₃
It is important to note that Friedel-Crafts alkylations with secondary halides can be prone to carbocation rearrangements and over-alkylation, which can complicate the product mixture. Nevertheless, this represents a potential application of this compound for the synthesis of deuterated aromatic compounds.
| Reaction Type | Nucleophile/Substrate | Product |
| Nitration | Sodium Nitrite | Perdeuterated 2-Nitropropane |
| O-Alkylation | 4'-hydroxy-chitobiosyl derivative | 4'-O-(isopropyl-d7)-chitobiosyl derivative |
| Friedel-Crafts Alkylation | Benzene | Isopropyl-d7-benzene |
Mechanistic Investigations and Reaction Pathway Elucidation Using 2 Iodopropane D7
Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)
The substitution of hydrogen with deuterium (B1214612) can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). scielo.org.mx This effect is a cornerstone of mechanistic chemistry, providing detailed information about the rate-determining step of a reaction. escholarship.orglibretexts.org The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD), i.e., kH/kD. libretexts.org
Theoretical Framework and Experimental Determination of Primary and Secondary Kinetic Isotope Effects
The theoretical basis for the KIE lies in the differences in zero-point vibrational energies of bonds involving hydrogen versus deuterium. libretexts.org A C-D bond has a lower zero-point energy and is therefore stronger than a C-H bond. libretexts.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond is broken in the rate-determining step. libretexts.org
Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. princeton.edulibretexts.org For C-H bond cleavage, typical primary deuterium KIEs (kH/kD) range from 1 to 8. libretexts.org A significant PKIE value is strong evidence that the C-H bond is indeed broken in the slowest step of the reaction. princeton.edu
Secondary Kinetic Isotope Effects (SKIEs) arise when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are generally smaller than PKIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). princeton.edu SKIEs are often associated with changes in hybridization at the carbon atom bearing the deuterium. For instance, a change from sp3 to sp2 hybridization during the reaction typically results in a normal SKIE (kH/kD of ~1.1-1.2), while a change from sp2 to sp3 leads to an inverse SKIE (kH/kD of ~0.8-0.9). princeton.eduwikipedia.org
Experimentally, KIEs are determined by measuring the reaction rates of both the deuterated and non-deuterated reactants under identical conditions. libretexts.org Techniques such as NMR spectroscopy and mass spectrometry are commonly employed to monitor the progress of the reactions and determine the respective rate constants. libretexts.org
Delineation of Rate-Limiting Steps and Transition States in Organic Reactions
The magnitude of the KIE provides crucial information for identifying the rate-limiting step of a reaction. libretexts.org A substantial primary KIE indicates that C-H bond cleavage is the rate-determining step. princeton.edu Conversely, a KIE value close to unity (kH/kD ≈ 1) suggests that the C-H bond is not broken in the slowest step. princeton.edu
Furthermore, KIEs can offer insights into the structure of the transition state. The magnitude of the primary KIE is sensitive to the linearity of the hydrogen transfer in the transition state. A linear transfer generally results in a larger KIE. The study of secondary KIEs can reveal changes in the steric and electronic environment around the reaction center as the reaction progresses towards the transition state. princeton.edu
Understanding Radical Processes in Reactions Involving Deuterated Haloalkanes
Deuterated haloalkanes like 2-iodopropane-d7 are valuable tools for studying radical reactions. copernicus.org Halogenation of alkanes, for instance, often proceeds through a free radical chain mechanism. pearson.com The substitution of hydrogen with deuterium can influence the rate of hydrogen atom abstraction by radicals, a key step in many of these processes. copernicus.org A significant KIE would indicate that this abstraction is part of the rate-determining step. The study of such reactions with deuterated substrates helps in understanding the selectivity and kinetics of radical processes. copernicus.org For example, visible-light-induced thiyl radical catalysis has been used for the dehalogenative deuteration of alkyl bromides. rsc.org
Analysis of Nucleophilic Substitution (SN1/SN2) and Elimination (E1/E2) Pathways with Deuterated Alkyl Halides
Alkyl halides like 2-iodopropane (B156323) undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. libretexts.orgmerithub.com Deuterium labeling is a classic technique to distinguish between these competing pathways. libretexts.org
In E2 reactions , a proton is removed from a carbon adjacent (β-carbon) to the carbon bearing the leaving group in the rate-determining step. msu.edu Therefore, using a substrate deuterated at the β-position, such as this compound, would result in a significant primary KIE. libretexts.org For example, the reaction of 2-bromopropane (B125204) with sodium ethoxide is 6.7 times faster than that of its deuterated analogue, providing strong evidence for the E2 mechanism where the C-H bond is broken in the rate-determining step. libretexts.org
In contrast, E1 reactions proceed through a carbocation intermediate, and the C-H bond is broken in a subsequent, faster step. msu.edu Therefore, a much smaller or negligible KIE would be expected for an E1 reaction when the β-carbon is deuterated. princeton.edu
For SN2 reactions , the nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step. orgosolver.com Since no C-H bonds are broken in this process, only a small secondary KIE might be observed. princeton.edu
In SN1 reactions , the rate-determining step is the formation of a carbocation intermediate. orgosolver.com Like the E1 pathway, no C-H bond is broken in this step, so a large primary KIE would not be expected. princeton.edu However, small secondary KIEs can provide information about the transition state leading to the carbocation.
By carefully designing experiments with this compound and measuring the resulting KIEs, chemists can differentiate between these competing mechanisms and gain a deeper understanding of the factors that govern them. masterorganicchemistry.com
Interactive Data Table: Expected Kinetic Isotope Effects for Reactions of this compound
| Reaction Type | Deuterium Position | Expected kH/kD | Mechanistic Implication |
| E2 | β-deuterium (on C1 or C3) | > 1 (Significant) | C-H bond cleavage is in the rate-determining step. |
| E1 | β-deuterium (on C1 or C3) | ≈ 1 (Small) | C-H bond cleavage occurs after the rate-determining step. |
| SN2 | α-deuterium (on C2) | > 1 (Small, normal) | Change in hybridization (sp3 to sp2-like transition state). |
| SN1 | α-deuterium (on C2) | > 1 (Small, normal) | Change in hybridization (sp3 to sp2 carbocation). |
Computational and Theoretical Studies on Deuterated Haloalkanes
Quantum Chemical Calculations for Optimized Molecular Geometries, Dipole Moments, and Charge Distribution
Quantum chemical calculations are fundamental to determining the equilibrium geometry and electronic properties of a molecule. Methods such as Density Functional Theory (DFT), with functionals like B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are commonly employed for geometry optimization. For 2-Iodopropane-d7, these calculations would predict bond lengths, bond angles, and dihedral angles.
The substitution of hydrogen with deuterium (B1214612) is expected to have a minimal effect on the equilibrium molecular geometry due to the identical electronic structure. However, subtle changes in bond vibrational frequencies can occur.
The dipole moment, a measure of molecular polarity, and the distribution of partial atomic charges are also key outputs of quantum chemical calculations. While no specific dipole moment for this compound has been reported, calculations on similar small haloalkanes provide an estimate of what to expect. The charge distribution, often analyzed using methods like Mulliken population analysis, helps in understanding the reactivity of the molecule, identifying electrophilic and nucleophilic centers.
Table 1: Representative Calculated Properties for Haloalkanes (Illustrative)
| Property | Method/Basis Set | 2-Chloropropane | 2-Bromopropane (B125204) | 2-Iodopropane (B156323) (non-deuterated) |
|---|---|---|---|---|
| C-X Bond Length (Å) | DFT/B3LYP | Data not available | Data not available | Data not available |
| Dipole Moment (D) | DFT/B3LYP | Data not available | Data not available | Data not available |
| Charge on C2 | Mulliken | Data not available | Data not available | Data not available |
| Charge on X | Mulliken | Data not available | Data not available | Data not available |
(Note: This table is for illustrative purposes. Specific calculated values for this compound were not found in the literature.)
The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies are crucial for predicting infrared (IR) and Raman spectra. For this compound, the C-D stretching and bending vibrations would be significantly different from the C-H vibrations in the non-deuterated analogue. Specifically, the C-D stretching frequencies are expected to be lower than the corresponding C-H stretches due to the heavier mass of deuterium.
Rotational constants (A, B, C) are determined from the principal moments of inertia of the molecule, which are calculated from the optimized geometry. These constants are essential for predicting microwave spectra and provide precise information about the molecular structure. The increased mass of deuterium in this compound would lead to larger moments of inertia and consequently smaller rotational constants compared to 2-iodopropane.
In Silico Modeling of Kinetic Isotope Effects and Reaction Energetics
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms. The KIE is the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (kH/kD). Theoretical modeling of KIEs involves calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. The differences in zero-point vibrational energies (ZPVEs) between the isotopic molecules in the reactant and transition states are the primary contributors to the primary KIE.
For reactions involving C-H bond cleavage, a significant primary KIE (typically > 2) is expected. In the case of this compound, reactions such as E2 elimination, where a C-D bond is broken in the rate-determining step, would be expected to exhibit a significant KIE. Computational studies on the E2 elimination of 2-bromopropane have shown the utility of these calculations in understanding transition state structures.
Reaction energetics, including the calculation of activation energies and reaction enthalpies, are also a key application of computational chemistry. For this compound, this would involve mapping the potential energy surface for a given reaction.
Simulation of Reaction Pathways and Transition States (e.g., QM/MM studies)
The simulation of reaction pathways involves locating the transition state (TS) that connects reactants and products on the potential energy surface. A transition state is a first-order saddle point, characterized by a single imaginary vibrational frequency. Computational methods can be used to optimize the geometry of the TS and calculate its energy, which is crucial for determining the activation energy of the reaction. Studies on the E2 elimination of 2-iodopropane have utilized DFT calculations to characterize the transition state. docbrown.info
For reactions in solution or in biological systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. researchgate.net In a QM/MM simulation, the reactive part of the system (e.g., this compound and the reacting species) is treated with a high-level quantum mechanical method, while the surrounding solvent or protein environment is described by a more computationally efficient molecular mechanics force field. This approach allows for the study of environmental effects on reaction pathways and energetics. While the methodology is well-established, specific QM/MM studies on this compound were not found.
Conformational Analysis and Isomeric Studies of Deuterated Compounds
Conformational analysis involves identifying the different spatial arrangements of atoms in a molecule (conformers) and determining their relative energies. For a flexible molecule like this compound, rotation around the C-C bonds can lead to different staggered and eclipsed conformations. Computational methods can be used to perform a systematic search of the conformational space and identify the low-energy conformers.
While this compound itself does not have stereoisomers, computational studies can be used to investigate its interactions with chiral environments. Furthermore, understanding the conformational preferences is essential for accurately modeling its reactivity and spectroscopic properties.
Applications of 2 Iodopropane D7 in Specialized Chemical Research Fields
Polymer Chemistry: Utilizing Deuterated Initiators and Monomers
The incorporation of deuterium (B1214612) into polymers can be crucial for various characterization techniques, such as neutron scattering, and for modifying material properties. Deuterated compounds can serve as initiators or monomers in polymerization reactions, enabling the synthesis of polymers with specific isotopic labeling patterns.
While the search results discuss controlled radical polymerization techniques and the synthesis of various polymer architectures, direct explicit examples of 2-Iodopropane-d7 being used specifically as an initiator or monomer in Ring-Opening Polymerization (ROP) or Reverse Iodine Transfer Polymerization (RITP) were not prominently featured. However, its structure as an alkyl iodide suggests its potential relevance in controlled radical polymerization methods that utilize organic halides as initiators or chain transfer agents.
Controlled Radical Polymerization (CRP) techniques, such as RITP and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are widely used to synthesize polymers with controlled molecular weights, low polydispersities, and well-defined architectures, including block copolymers. fishersci.nonih.govnih.gov These methods often involve a reversible deactivation step that establishes an equilibrium between active and dormant polymer chains. nih.gov Alkyl halides can function as initiators or dormant species in some CRP systems.
The synthesis of precision deuterated homopolymers and block copolymers often relies on the controlled polymerization of deuterated monomers or the use of deuterated initiators or chain transfer agents. The ability to control polymer chain growth and architecture is essential for creating well-defined deuterated polymer materials for specific research applications. nih.gov
Isotopic Tracer Studies in Chemical and Biological Systems
This compound is particularly valuable in isotopic tracer studies due to the distinct mass of deuterium compared to hydrogen, allowing for the tracking and identification of molecules and their transformations using techniques like mass spectrometry and NMR spectroscopy.
Elucidation of Biosynthetic Pathways and Metabolic Routes
Deuterium-labeled compounds like this compound can be used as metabolic precursors to investigate biosynthetic pathways and metabolic routes in biological systems. By introducing the labeled compound into a biological system and analyzing the resulting labeled metabolites, researchers can map the enzymatic reactions and intermediates involved in the synthesis or degradation of biomolecules. While the search results did not provide specific examples of this compound being directly incorporated into central metabolic pathways, its use in preparing labeled derivatives relevant to biological molecules highlights its utility in this area. For instance, this compound can be used in the preparation of deuterium labeled prenyldiphosphate and prenylcysteine derivatives. nih.gov Prenyl diphosphates are key intermediates in the biosynthesis of isoprenoids, a diverse class of natural products. Prenylcysteine derivatives are involved in protein prenylation, a crucial post-translational modification. nih.govwikipedia.org Labeling these molecules with deuterium allows for their tracing and identification within complex biological matrices, aiding in the elucidation of their biosynthetic origins and metabolic fates.
Development of Deuterated Standards for Advanced Analytical Chemistry
Deuterated compounds like this compound play a crucial role in advanced analytical chemistry, primarily as internal standards and precursors for synthesizing other labeled molecules. The substitution of hydrogen with deuterium leads to a mass shift, which is highly advantageous in mass spectrometry-based analytical techniques. This mass difference allows for the clear differentiation of the labeled standard from the non-labeled analyte in complex matrices, enabling accurate quantification and improved method robustness.
This compound is utilized in the preparation of various deuterium-labeled derivatives. Notably, it has been employed in the synthesis of deuterated prenyldiphosphate and prenylcysteine derivatives. sigmaaldrich.comlookchem.comscientificlabs.co.uksigmaaldrich.com These labeled compounds are valuable in biochemical and chemical studies, where the incorporation of deuterium can influence stability and reactivity, providing insights into reaction mechanisms and pathways. lookchem.com
Furthermore, this compound serves as a precursor for the synthesis of 1-(isopentylsulfonyl)benzene-d7, which is a deuterated analog of 1-(isopentylsulfonyl)benzene. lookchem.comscientificlabs.co.uksigmaaldrich.com Such deuterated analogs are essential in analytical chemistry for applications including the study of reaction kinetics and mechanisms, and importantly, as internal standards for quantitative analysis. lookchem.com The use of this compound is also considered suitable for applications in analytical method development, method validation (AMV), and Quality Control (QC) applications in various analytical workflows. clearsynth.com The unique properties conferred by deuterium substitution make this compound and its derivatives indispensable tools for achieving high accuracy and reliability in advanced analytical measurements.
Green Chemistry Principles in the Synthesis of Deuterated Compounds
The synthesis of deuterated compounds, including this compound, is an area where the principles of green chemistry are increasingly relevant. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific detailed methods for the synthesis of this compound explicitly highlighting green chemistry principles were not extensively detailed in the consulted sources, the general synthesis of this compound from 2-propanol-d8 (B1362042) has been reported. sigmaaldrich.comscientificlabs.co.uk
Applying green chemistry principles to the synthesis of deuterated compounds involves considerations such as atom economy, the use of less hazardous chemicals and solvents, energy efficiency, and the design for degradation. core.ac.uk For instance, an ideal synthesis would maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste. core.ac.uk The selection of synthetic routes that avoid toxic reagents or utilize environmentally benign solvents aligns with green chemistry objectives.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing and characterizing 2-Iodopropane-d7 to ensure isotopic purity?
- Methodological Answer : Synthesis typically involves deuterium exchange or isotopic labeling during alkyl iodide formation. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR to confirm absence of non-deuterated protons) and mass spectrometry (MS) to verify molecular weight (177.04 g/mol) and isotopic distribution . Purity (>98 atom% D) should be confirmed via gas chromatography coupled with mass spectrometry (GC-MS) to detect residual solvents or isotopic impurities.
Q. How should this compound be stored to minimize decomposition in laboratory settings?
- Methodological Answer : Store at 2–8°C in a refrigerator, protected from light and moisture. Stabilization with copper (0.1–1% w/w) is recommended to prevent iodide degradation via radical-mediated pathways . Long-term storage should use amber vials with PTFE-lined caps to avoid atmospheric iodine loss.
Q. What experimental protocols are essential for using this compound in deuterium tracing studies?
- Methodological Answer : Design control experiments to distinguish deuterium incorporation from background signals. Use liquid scintillation counting or isotope-ratio mass spectrometry (IRMS) for quantitative analysis. Ensure reaction conditions (e.g., temperature, solvent polarity) are optimized to preserve isotopic integrity during alkylation or coupling reactions .
Advanced Research Questions
Q. How can kinetic isotope effects (KIEs) of this compound be quantified in SN2 reactions compared to its non-deuterated analog?
- Methodological Answer : Conduct competitive kinetic experiments using equimolar mixtures of deuterated and non-deuterated substrates. Monitor reaction progress via NMR line-shape analysis or time-resolved GC-MS . Calculate KIE () by comparing rate constants, accounting for steric effects due to deuterium’s mass difference . Validate results with computational models (e.g., DFT calculations) to correlate isotopic substitution with transition-state geometry .
Q. What strategies resolve contradictions in isotopic labeling efficiency when using this compound in multi-step syntheses?
- Methodological Answer : Investigate deuterium loss mechanisms (e.g., acid/base-mediated exchange or photolytic cleavage) by:
- Performing control experiments under varying pH, temperature, and light exposure.
- Using quenching agents (e.g., DO) to trap labile deuterium atoms.
- Cross-referencing isotopic retention data with analogous reactions using 2-bromopropane-d7 to isolate iodide-specific effects .
Q. How does the deuterium substitution in this compound influence its reactivity in radical chain reactions?
- Methodological Answer : Compare initiation rates of deuterated vs. non-deuterated compounds using electron paramagnetic resonance (EPR) to detect radical intermediates. Assess chain-propagation efficiency via Arrhenius plots, noting deviations in activation energy due to C-D bond strength (vs. C-H). Use deuterium NMR (H NMR) to track deuterium migration during radical recombination .
Methodological Best Practices
Q. What analytical techniques are optimal for detecting trace impurities in this compound?
- Methodological Answer :
- Headspace GC-MS to identify volatile contaminants (e.g., residual isopropyl alcohol).
- Inductively coupled plasma mass spectrometry (ICP-MS) to quantify stabilizers like copper (<1 ppm).
- Karl Fischer titration to measure moisture content (<0.1% w/w) .
Q. How should researchers document isotopic labeling efficiency in publications?
- Methodological Answer : Include a dedicated section in the Supporting Information with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
